N,N-Diethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline
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Overview
Description
N,N-Diethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline typically involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds. . The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N,N-Diethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, anti-inflammatory, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-Diethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline is unique due to the presence of the diethylamino group, which enhances its solubility and potential interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse pharmacological activities.
Properties
CAS No. |
82437-47-6 |
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Molecular Formula |
C19H23N3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N,N-diethyl-4-(2-phenyl-3,4-dihydropyrazol-5-yl)aniline |
InChI |
InChI=1S/C19H23N3/c1-3-21(4-2)17-12-10-16(11-13-17)19-14-15-22(20-19)18-8-6-5-7-9-18/h5-13H,3-4,14-15H2,1-2H3 |
InChI Key |
OPUMTVBRKDBAJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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